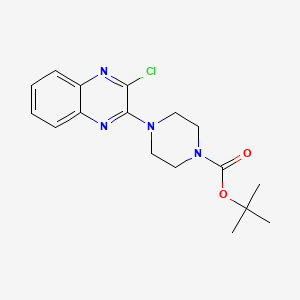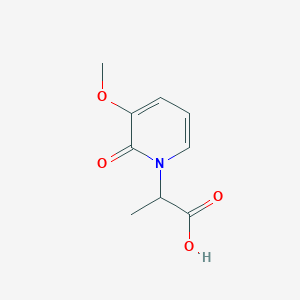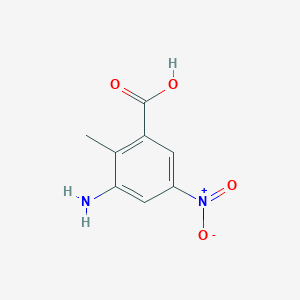
tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate
概要
説明
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic conditions.
Chlorination: : The quinoxaline core is then chlorinated at the 3-position using appropriate chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Piperazine Addition: : The piperazine ring is introduced by reacting the chlorinated quinoxaline with piperazine in the presence of a base such as triethylamine (Et₃N).
Carbonylation: : Finally, the carboxylate ester group is introduced using tert-butyl chloroformate (Boc₂O) in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for yield, purity, and cost-effectiveness, with continuous monitoring and control of reaction conditions to ensure consistent quality.
化学反応の分析
Types of Reactions
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, in aqueous or organic solvents.
Reduction: : LiAlH₄, NaBH₄, in solvents like ether or THF.
Substitution: : Amines, alcohols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Quinoxaline derivatives with higher oxidation states.
Reduction: : Reduced quinoxaline derivatives.
Substitution: : Substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: : It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
類似化合物との比較
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate is unique in its structure and properties compared to other quinoxaline derivatives. Some similar compounds include:
Quinoxaline: : The parent compound with a simpler structure.
3-Chloroquinoxaline: : A related compound without the piperazine and carboxylate groups.
Piperazine derivatives: : Compounds containing the piperazine ring but lacking the quinoxaline core.
These compounds differ in their biological activities and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
tert-butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEKLXKHZCSADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671789 | |
| Record name | tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651047-41-5 | |
| Record name | tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(Methoxymethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1500980.png)

![Methyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1500984.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1500988.png)






